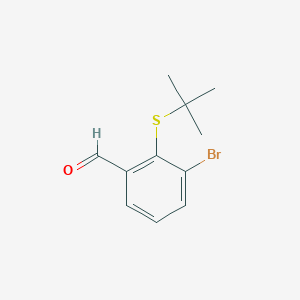

3-Bromo-2-(tert-butylthio)benzaldehyde

Descripción general

Descripción

3-Bromo-2-(tert-butylthio)benzaldehyde is a chemical compound with the molecular formula C11H13BrOS and a molecular weight of 273.19 . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H13BrOS/c1-11(2,3)14-10-8(7-13)5-4-6-9(10)12/h4-7H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound is a powder in physical form . The storage temperature is 4 degrees Celsius . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density are not available.Aplicaciones Científicas De Investigación

Synthesis of Complex Organic Molecules

Research has shown that compounds similar to 3-Bromo-2-(tert-butylthio)benzaldehyde are used as intermediates in the synthesis of complex organic molecules. For instance, the synthesis of 3-Bromo-5-tert-butyl-2-hydroxy-benzaldehyde, a related compound, was achieved with high yield under optimized conditions, highlighting the importance of brominated benzaldehydes in organic synthesis (Hui Jian-bin, 2012).

Palladium-Catalyzed Reactions

Palladium-catalyzed intramolecular iminoannulation processes utilize derivatives of brominated benzaldehydes to create annulated γ-carbolines and other heterocyclic compounds, demonstrating the role of these substances in constructing complex nitrogen-containing structures (Haiming Zhang & R. Larock, 2002).

Antioxidant, Antimicrobial, and Anticancer Properties

A study on 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde derivatives, which share functional groups with this compound, demonstrated significant antioxidant, antimicrobial, and anticancer activities. These findings suggest the potential for brominated benzaldehyde derivatives in developing therapeutic agents (M. Konuş et al., 2019).

Photocatalysis

In photocatalysis research, derivatives of benzaldehydes are explored for their efficacy in catalyzing chemical reactions under light irradiation. For example, the selective oxidation of benzyl alcohol to benzaldehyde has been achieved using tert-butyl hydroperoxide over nanoparticle catalysts, showcasing the utility of brominated benzaldehydes in green chemistry applications (M. J. Ndolomingo & R. Meijboom, 2017).

Safety and Hazards

Propiedades

IUPAC Name |

3-bromo-2-tert-butylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrOS/c1-11(2,3)14-10-8(7-13)5-4-6-9(10)12/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYOBZPIGLSLLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=C(C=CC=C1Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1-Bis(4-chlorophenyl)-2-({[3-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol hydrochloride](/img/structure/B2714793.png)

![2-(4-Bromophenyl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2714795.png)

![6-Benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2714796.png)

![(3Z)-1-benzyl-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2714798.png)

![4-[4-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2714803.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2714811.png)